Substituent effects of AIE-active α-cyanostilbene-containing triphenylamine derivatives on electrofluorochromic behavior†

Nanoscale Pub Date: 2019-04-05 DOI: 10.1039/C9NR02692D

Abstract

Four aggregation-induced emission (AIE)- and electro-active cyanostilbene-based triphenylamine-containing derivatives with different substituents were synthesized to investigate their effects on the photoluminescence properties and electrochromic (EC) and electrofluorochromic (EFC) behavior of gel-type electrochromic devices (ECDs). The optical and photoluminescence properties of the obtained materials were influenced by the substituents, and revealed AIE-active characteristics, exhibiting stronger fluorescence intensity in the aggregated state than in solution. Consequently, the EFC devices could be fabricated by combining these AIE- and electro-active materials with cathodic EC heptyl viologen HV into the gel-type electrolyte system to enhance the emission intensity, on/off contrast ratio, and response capability.

Recommended Literature

- [1] Inside front cover

- [2] The crystal and molecular structure of arsenic(III)NN-diethyldithiocarbamate

- [3] Selenium speciation in human body fluids†

- [4] Fluorescent COFs with a highly conjugated structure for visual drug loading and responsive release†

- [5] First-principles study of static polarizability, first and second hyperpolarizabilities of small-sized ZnO clusters

- [6] Crystallization and morphological transition of poly(l-lactide)–poly(ε-caprolactone) diblock copolymers with different block length ratios

- [7] Quasi-solid state uniaxial and biaxial deformation of PET/MWCNT composites: structural evolution, electrical and mechanical properties†

- [8] Programmable diagnostic devices made from paper and tape†

- [9] Back matter

- [10] Inside front cover

Journal Name:Nanoscale

Research Products

-

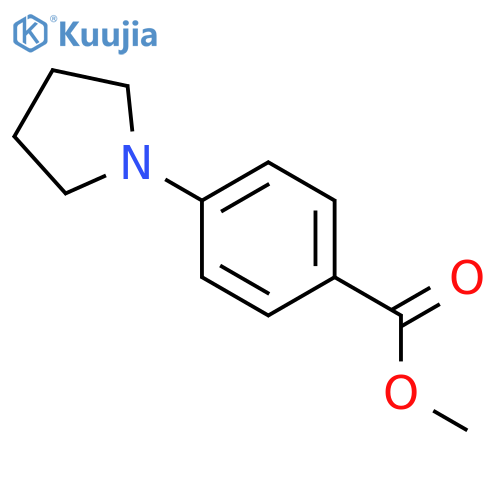

CAS no.: 18879-80-6

-

CAS no.: 126840-22-0

-

CAS no.: 182823-26-3

-

CAS no.: 19717-59-0